2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone
Description
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTZBEKWABWPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231111 | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-88-3 | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetalization to Form the 1,3-Dioxolane Ring
- The acetalization reaction involves reacting an α-ketoaryl compound such as 4-iodoacetophenone with a diol (commonly ethylene glycol or 1,2,3-propanetriol) under acidic catalysis.
- Typical acid catalysts include p-toluenesulfonic acid , methanesulfonic acid , or other strong sulfonic acids.
- The reaction is conducted in an inert or aromatic solvent such as benzene , toluene , or methylene chloride .
- The process usually requires azeotropic removal of water formed during the reaction to drive the equilibrium toward dioxolane formation.
- Typical reaction temperatures range from room temperature to reflux depending on the solvent and catalyst used.
- The reaction time varies from several hours to overnight to ensure complete conversion.
Halogenation and Use of 4-Iodoacetophenone
- The iodo substituent is generally introduced by starting with 4-iodoacetophenone as the key substrate.
- This compound can be prepared by iodination of acetophenone derivatives using iodine sources such as iodine with oxidants or iodine monochloride under controlled conditions.
- Alternatively, commercially available 4-iodoacetophenone can be directly used for acetalization.
- The presence of the iodine substituent influences the reactivity and requires mild conditions to avoid deiodination or side reactions.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acetalization | 4-iodoacetophenone + ethylene glycol + p-TsOH (cat.) | Benzene or toluene | Reflux (~80-110 °C) | 4–12 hours | 80–95 | Water removed azeotropically |
| Alternative acetalization | 4-iodoacetophenone + 1,2,3-propanetriol + methanesulfonic acid | Methylene chloride | 15–40 °C | 2–4 hours | 85–90 | Mild acid catalysis, room temperature crystallization |
| Halogenation (if needed) | Acetophenone + I2 + oxidant (e.g., H2O2) | Acetic acid or solvent | 0–30 °C | 1–3 hours | 70–85 | Controlled conditions to avoid polyiodination |
Mechanistic Insights and Optimization
- The acetalization mechanism proceeds via protonation of the ketone carbonyl, nucleophilic attack by the diol, and subsequent ring closure with loss of water.
- The reaction is equilibrium-controlled , so removal of water is crucial for high yields.
- Use of anhydrous conditions and azeotropic distillation (e.g., with toluene or benzene) is common industrial practice.
- The presence of the iodo substituent can affect electron density on the aromatic ring, influencing the rate of acetalization and stability of the product.
- Temperature control is important to prevent side reactions such as deiodination or polymerization.
Purification and Isolation
- After reaction completion, the mixture is typically cooled and the product is isolated by crystallization from solvents like isopropanol or ethanol .
- Filtration, washing with water and organic solvents (e.g., hexane), and drying under vacuum are standard steps.
- Recrystallization may be used to improve purity.
Summary Table of Preparation Methods
| Preparation Aspect | Method Details | Advantages | Limitations |
|---|---|---|---|
| Starting material | 4-iodoacetophenone (commercial or iodinated in situ) | Readily available, direct iodination possible | Iodination requires careful control |
| Acetalization reagent | Ethylene glycol or 1,2,3-propanetriol | Forms stable 1,3-dioxolane ring | Equilibrium reaction, water removal needed |
| Acid catalyst | p-Toluenesulfonic acid, methanesulfonic acid | Efficient catalysis | Strong acids may cause side reactions |
| Solvent | Benzene, toluene, methylene chloride | Suitable for azeotropic water removal | Toxicity concerns for some solvents |
| Temperature | Room temperature to reflux (15–110 °C) | Mild to moderate conditions | High temperature may cause decomposition |
| Purification | Crystallization from alcohols (isopropanol, ethanol) | High purity product | Requires solvent optimization |
Research Findings and Industrial Relevance
- Patents and literature emphasize the importance of stereoselectivity in related dioxolane derivatives, which can be controlled by choice of catalyst and reaction conditions.
- Industrial processes favor mild acid catalysis and controlled temperature to maximize yield and minimize impurities.
- The iodo substituent is valuable for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), making this compound a versatile intermediate.
- Studies show that reaction times of 2–4 hours at moderate temperatures with azeotropic water removal yield the best balance of efficiency and purity.
- Crystallization techniques are optimized to isolate the desired stereoisomer when applicable.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or Grignard reagents.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields deiodinated products or other substituted derivatives.
Substitution: Results in various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or marker in biochemical assays due to its distinctive chemical properties.
Industrial Applications: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone depends on its application:
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
In Material Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.
Comparison with Similar Compounds
Structural Analogs with Halogen or Alkoxy Substituents
Key analogs include compounds with halogen or alkoxy groups at the para position of the phenyl ring, which influence reactivity and biological activity.
Key Observations :
- Iodine vs.
- Electron-Withdrawing Groups : The trifluoromethyl analog (272.21 g/mol) exhibits enhanced stability due to the CF₃ group but was discontinued, possibly due to synthetic challenges or toxicity .
- Alkoxy Substituents : The ethoxy analog (246.24 g/mol) demonstrates improved lipophilicity, making it more suitable for membrane permeability in drug design .
Physical and Chemical Properties
- Solubility: The dioxolane ring enhances aqueous solubility compared to non-cyclic analogs (e.g., 2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone), which require specialized handling due to hydrophobicity .
- Stability : Iodo-substituted compounds may exhibit lower thermal stability than chloro or fluoro derivatives due to weaker C-I bonds .
Biological Activity
The compound 2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone , also known by its CAS number 1263365-88-3, is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate aldehydes with diols under acidic conditions. The presence of the dioxolane ring is crucial as it contributes to the stability and reactivity of the compound.
Synthetic Route
The synthetic pathway can be summarized as follows:
- Starting Materials : Salicylaldehyde and 4-iodophenol are utilized.
- Catalysis : A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is used to facilitate the formation of the dioxolane ring.
- Reaction Conditions : The reaction is carried out under reflux conditions to ensure complete conversion.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing the dioxolane structure exhibit significant antimicrobial activity. A study on related dioxolanes demonstrated their effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 625 µg/mL |
| This compound | Candida albicans | Significant Activity |
| Other Dioxolanes | Pseudomonas aeruginosa | Varies (up to 625 µg/mL) |
The compound exhibited a MIC value of 625 µg/mL against Staphylococcus aureus and demonstrated significant antifungal activity against Candida albicans, indicating its potential as an antimicrobial agent .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane ring may play a role in disrupting cellular membranes or inhibiting essential metabolic pathways in microbial cells.
Case Study 1: Antifungal Activity
In a comparative study involving various dioxolanes, it was found that compounds similar to this compound showed promising antifungal properties against drug-resistant strains of Candida. These findings suggest that modifications in the dioxolane structure can enhance antifungal efficacy.
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of a series of dioxolane derivatives. The results indicated that specific substitutions on the aromatic ring significantly influenced antibacterial activity against Gram-positive bacteria. The presence of halogens like iodine was noted to enhance activity against resistant strains .
Q & A
Q. What are the recommended synthetic routes for 2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone?
The synthesis can be approached via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous compounds like 1-(3-fluoro-4-propoxyphenyl)ethanone are synthesized using such methods . Key steps include:
- Selecting an iodobenzene derivative as the aromatic substrate.
- Introducing the 1,3-dioxolane-protected acetyl group via acylation.
- Purifying intermediates using column chromatography and verifying progress with TLC .
Q. What safety protocols should be followed when handling this compound?
While specific hazard data for this compound is limited, analogous iodinated ketones require:
- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Storage in a cool, dry environment away from oxidizing agents.
- Waste segregation and disposal via licensed chemical waste handlers, as highlighted for iodinated intermediates .
- Emergency procedures should follow GHS guidelines, with immediate decontamination and medical consultation if exposed .
Q. How is the structural integrity of this compound verified experimentally?
Structural confirmation involves:
- Single-crystal X-ray diffraction : Resolve bond lengths and angles, as demonstrated for 1-(4-methoxyphenyl)-2-triazolyl-ethanone .
- Spectroscopic techniques :
- NMR : Compare chemical shifts of the iodophenyl and dioxolane protons with computational predictions.
- IR : Validate carbonyl (C=O) and dioxolane (C-O-C) stretches against reference spectra .
Advanced Research Questions
Q. How can contradictions between spectral data (e.g., NMR vs. IR) be resolved?
Discrepancies may arise from solvent effects, impurities, or conformational isomers. Mitigation strategies include:
Q. What challenges arise in crystallizing this compound for X-ray studies?
Challenges include:
- Crystal quality : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) improves lattice formation.
- Heavy atom effects : The iodine atom may cause absorption anomalies, requiring adjusted X-ray exposure times or synchrotron radiation .
- Data refinement : Use software like SHELX or OLEX2 to account for thermal motion and disorder in the dioxolane ring .
Q. How can reactive intermediates during synthesis be stabilized or monitored?
- In-situ techniques : Use FTIR or Raman spectroscopy to track acyl chloride formation and quenching .
- Low-temperature reactions : Conduct acylation at –20°C to suppress side reactions.
- Trapping agents : Add methanol to hydrolyze excess acyl chloride, simplifying purification .
Notes for Experimental Design
- Reproducibility : Document solvent purity, catalyst ratios, and reaction times meticulously, as minor variations significantly impact yields .
- Data Validation : Cross-check spectral assignments with databases like NIST Chemistry WebBook .
- Safety Compliance : Align waste disposal protocols with institutional guidelines to mitigate environmental risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
